REACTION_CXSMILES
|
[C:1]1([CH:7]([NH:13]C(=O)C)[CH2:8][NH:9]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:17]>>[ClH:17].[ClH:17].[C:1]1([CH:7]([NH2:13])[CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNC(C)=O)NC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
|
on chilling
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
with ether to yield 13.7 g of the title C compound
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(CN)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |